molecular formula C14H17N3O B7592722 N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide

N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide

Cat. No. B7592722
M. Wt: 243.30 g/mol
InChI Key: KGDNAACAJOZAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPAA has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide is not fully understood. However, it has been suggested that N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide may exert its effects by modulating the activity of certain enzymes and receptors in the body. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has also been found to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, there are also some limitations to its use. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide is not very soluble in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide. One area of research is the development of more efficient synthesis methods for N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide. Another area of research is the investigation of the potential use of N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, more studies are needed to fully understand the mechanism of action of N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide and its potential applications in various fields of scientific research.

Synthesis Methods

N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-methylacetophenone with 2-methyl-3-pyrazolone in the presence of methylamine. The resulting product is then purified using column chromatography to obtain pure N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide. Other methods involve the use of different reagents and catalysts, such as sodium hydride and palladium on carbon.

Scientific Research Applications

N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has shown potential applications in various fields of scientific research. It has been studied for its antitumor, anti-inflammatory, and analgesic properties. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have analgesic effects in animal models of pain. N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-5-4-6-12(9-11)10-14(18)16(2)13-7-8-15-17(13)3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDNAACAJOZAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(C)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(3-methylphenyl)-N-(2-methylpyrazol-3-yl)acetamide

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